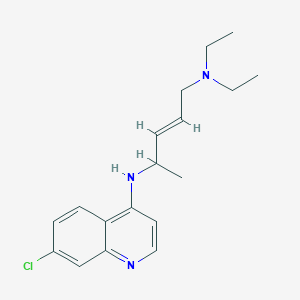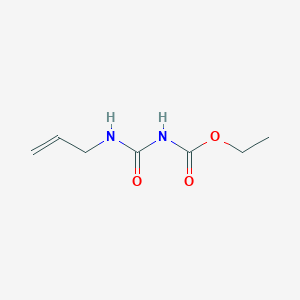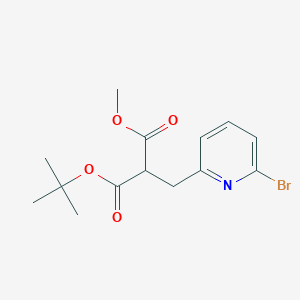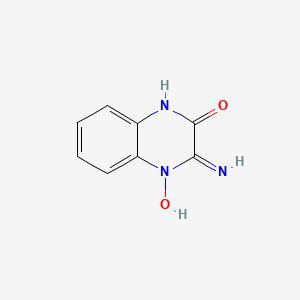
4-Hydroxy-3-imino-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI): is an organic compound belonging to the quinoxalinone family. Quinoxalinones are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of an amino group at the 3-position and an oxide group at the 4-position makes this compound unique and interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) typically involves the following steps:
Starting Materials: The synthesis begins with quinoxaline derivatives.
Amination: The amino group at the 3-position is introduced through amination reactions, often using amines or ammonia under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinoxaline dioxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Quinoxaline dioxides.
Reduction: Quinoxalinone derivatives with hydroxyl or hydrogen groups.
Substitution: Various substituted quinoxalinone derivatives.
Applications De Recherche Scientifique
Chemistry: 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new antibiotics and anticancer agents.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The oxide group can participate in redox reactions, influencing oxidative stress pathways. The amino group can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
- 2(1H)-Quinoxalinone,3-methyl-,4-oxide(7CI,9CI)
- 2(1H)-Quinoxalinone,1,6,7-trimethyl-(6CI,7CI,9CI)
Comparison:
- 2(1H)-Quinoxalinone,3-methyl-,4-oxide(7CI,9CI): This compound has a methyl group instead of an amino group at the 3-position, which affects its reactivity and potential applications.
- 2(1H)-Quinoxalinone,1,6,7-trimethyl-(6CI,7CI,9CI): The presence of multiple methyl groups in this compound makes it more hydrophobic and alters its interaction with biological molecules.
Uniqueness: The presence of both an amino group and an oxide group in 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) provides a unique combination of reactivity and potential biological activity, distinguishing it from other quinoxalinone derivatives.
Propriétés
Numéro CAS |
4949-18-2 |
|---|---|
Formule moléculaire |
C8H7N3O2 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
4-hydroxy-3-imino-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O2/c9-7-8(12)10-5-3-1-2-4-6(5)11(7)13/h1-4,9,13H,(H,10,12) |
Clé InChI |
GDMJONXGAGJKNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)C(=N)N2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)
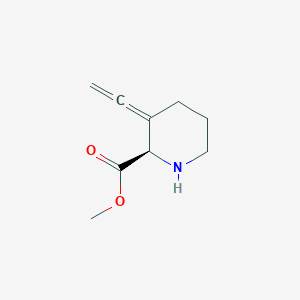
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
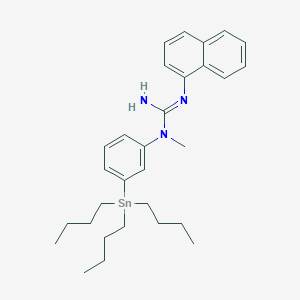
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)


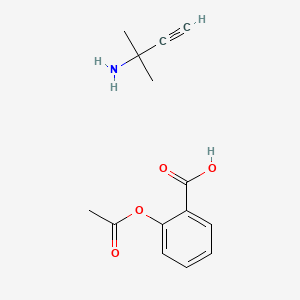
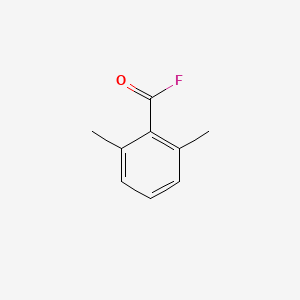
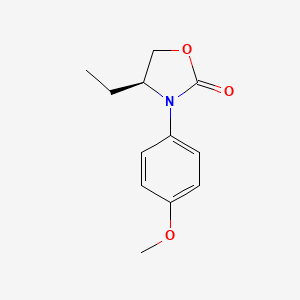
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)
